
5-Beta-Dutasterida
Descripción general
Descripción
5-Beta-Dutasteride is a synthetic 4-azasteroid and a novel dual 5α-reductase inhibitor . It works by blocking both isoforms of 5α-reductase enzymes in a potent, selective, and irreversible manner . These enzymes convert testosterone into dihydrotestosterone (DHT), a primary hormonal mediator that plays a role in the development and enlargement of the prostate gland .
Synthesis Analysis
A study reported the synthesis of a prolonged-release nanocarrier for 5-Beta-Dutasteride . The nanocarrier was designed to enhance the storage capacity of hair follicles and alleviate the inherent characteristics of dutasteride . The study found that the lower ratio of S/Co (higher ethanol concentration) increased the hydrodynamic nanocarriers’ particle size due to thermodynamic disturbance and Ostwald ripening .Molecular Structure Analysis
The molecular weight of 5-Beta-Dutasteride is 528.53 g/mol . The molecular formula is C27H30F6N2O2 . The crystal structure of steroid reductase SRD5A, a homolog of both SRD5A1 and SRD5A2, was reported in complex with the cofactor NADPH .Chemical Reactions Analysis
5-Beta-Dutasteride blocks the action of an enzyme called 5-alpha-reductase . This enzyme changes testosterone to another hormone that causes the prostate to grow . As a result, the size of the prostate is decreased .Physical And Chemical Properties Analysis
The molecular weight of 5-Beta-Dutasteride is 528.5 g/mol, and the molecular formula is C27H30F6N2O2 . The compound is an aza-steroid, a member of (trifluoromethyl)benzenes, and a delta-lactam .Aplicaciones Científicas De Investigación
Tratamiento de la Alopecia Androgénica
La 5-Beta-Dutasterida, como inhibidor de la 5-alfa reductasa, ha demostrado eficacia en la reducción de la pérdida de cabello y la estimulación del crecimiento del cabello en hombres con alopecia androgénica {svg_1}. También es eficaz en mujeres con hiperandrogenismo y alopecia, con evidencia que respalda su uso en mujeres posmenopáusicas normoandrogénicas {svg_2}.
Tratamiento del Acné
La aplicación de this compound para el tratamiento farmacológico del acné vulgar es prometedora {svg_3}. Al inhibir la conversión de testosterona a 5a-dihidrotestosterona (5a-DHT), limita la esteroidogénesis, que juega un papel crucial en la función fisiológica del sistema neuroendocrino {svg_4}.
Tratamiento del Hirsutismo
La this compound se ha utilizado en el tratamiento del hirsutismo {svg_5}. El hirsutismo es una condición de crecimiento de vello no deseado de patrón masculino en las mujeres, a menudo causado por el exceso de andrógenos. Al bloquear la síntesis de andrógenos, la this compound puede ser beneficiosa en el tratamiento de esta condición {svg_6}.
Tratamiento de la Alopecia Fibrosante Frontal
La alopecia fibrosante frontal, un tipo de alopecia cicatricial, se ha tratado con this compound {svg_7}. La capacidad del fármaco para inhibir la 5-alfa reductasa, una enzima que convierte la testosterona en un andrógeno más potente, la dihidrotestosterona (DHT), la convierte en una opción de tratamiento adecuada {svg_8}.
Mejora de la Biodisponibilidad Oral
Se ha desarrollado un sistema de administración de fármacos de microemulsión autoemulsificante sólida sobresaturada cargada con dutasterida (SMEDDS) para mejorar la biodisponibilidad oral de la this compound {svg_9}. Este sistema aumentó significativamente la disolución y la absorción oral de dutasterida {svg_10}.
Tratamiento de la Hiperplasia Prostática Benigna
La this compound se utiliza para tratar la hiperplasia prostática benigna {svg_11}. Al inhibir la 5-alfa reductasa, evita la conversión de testosterona a dihidrotestosterona (DHT) en la próstata, lo que provoca que la próstata se encoja y reduce el riesgo de retención urinaria {svg_12}.
Mecanismo De Acción
Mode of Action
Dutasteride acts as a potent, selective, and irreversible inhibitor of both isoforms of 5-alpha reductase enzymes . By blocking these enzymes, it inhibits the conversion of testosterone into DHT . This results in a marked suppression of serum DHT levels , thereby reducing the androgenic stimulation of the prostate gland.
Biochemical Pathways
The primary biochemical pathway affected by Dutasteride is the androgen signaling pathway . By inhibiting the 5-alpha reductase enzymes, Dutasteride prevents the conversion of testosterone into DHT, a more potent androgen. This leads to a decrease in DHT levels and thus reduces the androgenic stimulation of the prostate gland . The suppression of DHT can impact various downstream effects, including the regulation of gene expression related to cell growth and proliferation .
Pharmacokinetics
The pharmacokinetics of Dutasteride are influenced by its formulation . Dutasteride is orally active and has a bioavailability of approximately 60% . It is extensively protein-bound and is metabolized in the liver by the CYP3A4 enzyme . The elimination half-life of Dutasteride is long, around 4-5 weeks , which contributes to its sustained action even after discontinuation of the drug .
Result of Action
The primary molecular effect of Dutasteride is the reduction of DHT levels in the serum . On a cellular level, this leads to a decrease in androgenic stimulation of the prostate gland, resulting in reduced prostate gland size and alleviation of symptoms associated with benign prostatic hyperplasia (BPH) . Dutasteride has also been shown to have antitumor effects in certain contexts .
Action Environment
The action of Dutasteride can be influenced by various environmental factors. For instance, the bioavailability of Dutasteride can be affected by the formulation of the administered medication . Additionally, lifestyle factors such as diet and stress can potentially influence the efficacy of Dutasteride . .
Direcciones Futuras
With growing evidence into pathological processes involving the androgen axis, 5-ARIs are likely to become increasingly more used . Several novel off-label indications have been suggested including its potential role in the pathogenesis of SARS-CoV-2, but to date, these claims have not been substantiated . Previously held truths regarding the role of 5-ARIs and prostate carcinogenesis have been contested, inadvertently leading to the re-exploration of 5-ARIs utility in prostate cancer .
Análisis Bioquímico
Biochemical Properties
5-Beta-Dutasteride plays a crucial role in inhibiting the 5-alpha-reductase enzymes, which are responsible for converting testosterone into dihydrotestosterone (DHT) . By inhibiting these enzymes, 5-Beta-Dutasteride reduces the levels of DHT, a primary hormonal mediator involved in the development and enlargement of the prostate gland . The compound interacts with enzymes such as 5-alpha-reductase type 1 and type 2, and proteins like androgen receptors, influencing their activity and function .
Cellular Effects
5-Beta-Dutasteride has significant effects on various cell types and cellular processes. In prostate cells, it reduces the proliferation and growth by lowering DHT levels . In bladder cancer cells, 5-Beta-Dutasteride inhibits testosterone-induced cell viability and migration, affecting the expression of cancer progression proteins such as metalloproteases, p21, BCL-2, NF-KB, and WNT . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating androgen receptor activity .
Molecular Mechanism
The molecular mechanism of 5-Beta-Dutasteride involves the inhibition of 5-alpha-reductase enzymes, preventing the conversion of testosterone to DHT . This inhibition is potent, selective, and irreversible, affecting both isoforms of the enzyme . The compound binds to the active site of the enzyme, blocking its activity and leading to a decrease in DHT levels . This reduction in DHT levels results in decreased androgen receptor activation and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Beta-Dutasteride change over time. The compound has a long half-life and remains stable for extended periods . Studies have shown that 5-Beta-Dutasteride reduces the sedative effects of alcohol in men and decreases alcohol consumption in the weeks following treatment . Long-term effects on cellular function include reduced cell proliferation and migration in cancer cells .
Dosage Effects in Animal Models
The effects of 5-Beta-Dutasteride vary with different dosages in animal models. In rats, chronic treatment with 5-Beta-Dutasteride significantly reduces serum DHT levels and affects erectile function . Higher doses lead to increased collagen deposition and altered expression of nitric oxide synthase in penile tissues . Toxic or adverse effects at high doses include sexual dysfunction and changes in mood .
Metabolic Pathways
5-Beta-Dutasteride is involved in several metabolic pathways, including steroid metabolism and androgen metabolism . It interacts with enzymes such as 5-alpha-reductase and cofactors like NADPH, influencing the conversion of testosterone to DHT . The compound also affects metabolic flux and metabolite levels by modulating the activity of these enzymes .
Transport and Distribution
5-Beta-Dutasteride is transported and distributed within cells and tissues through various mechanisms. It displays a large volume of distribution and is partitioned into semen at a concentration of 11.5% of serum levels . The compound is soluble in organic solvents but insoluble in water . It is transported by binding proteins and accumulates in tissues such as the prostate .
Subcellular Localization
The subcellular localization of 5-Beta-Dutasteride is primarily within the cytoplasm and nucleus of cells . It interacts with androgen receptors and other nuclear proteins, influencing their activity and function . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles .
Propiedades
IUPAC Name |
(1S,3aS,3bS,5aS,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJOTENAMICLJG-LKOHVCGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@H]5[C@@]3(C=CC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861433 | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957229-52-6 | |
| Record name | 5beta-Dutasteride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957229526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5.BETA.-DUTASTERIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC5T8YXW43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



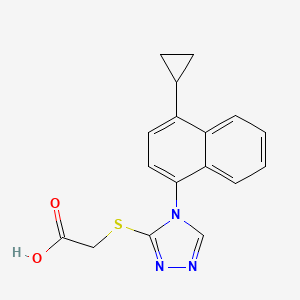
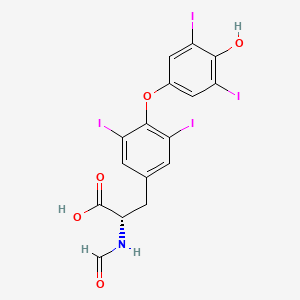

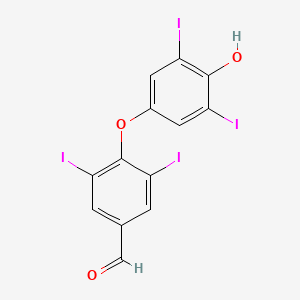
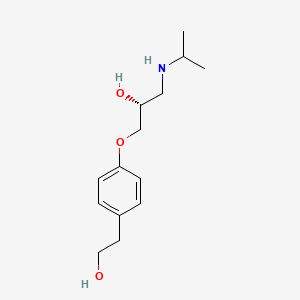
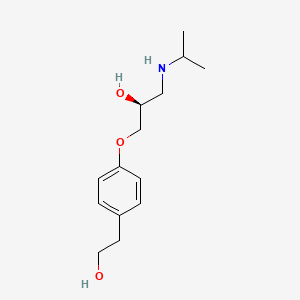
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)

![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)


![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)
